Iron(3+);5,10,15,20-tetraphenyl-21,23-dihydroporphyrin;trichloride

Description

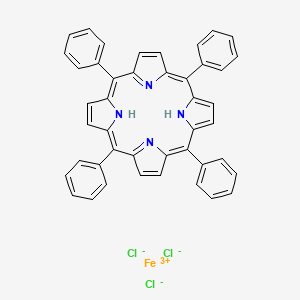

Iron(3+);5,10,15,20-tetraphenyl-21,23-dihydroporphyrin;trichloride (IUPAC name), commonly referred to as iron(III) meso-tetraphenylporphine chloride, is a metalloporphyrin complex with the molecular formula C₄₄H₂₈ClFeN₄ and a molecular weight of 704.02 g/mol . The compound features a tetraphenylporphyrin (TPP) macrocycle coordinated to an iron(III) center, with one chloride ligand completing the octahedral geometry. It is synthesized via direct metallation of 5,10,15,20-tetraphenylporphyrin (TPP) with iron(III) chloride, achieving yields of 97–99% .

Properties

Molecular Formula |

C44H30Cl3FeN4 |

|---|---|

Molecular Weight |

776.9 g/mol |

IUPAC Name |

iron(3+);5,10,15,20-tetraphenyl-21,23-dihydroporphyrin;trichloride |

InChI |

InChI=1S/C44H30N4.3ClH.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;;/h1-28,45,48H;3*1H;/q;;;;+3/p-3 |

InChI Key |

LTVDDOQQWIPTLL-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Cl-].[Cl-].[Cl-].[Fe+3] |

Origin of Product |

United States |

Preparation Methods

McMurry Coupling for Chlorin Skeleton Formation

The McMurry reaction enables the construction of the chlorin macrocycle via reductive coupling of dialdehydes. As demonstrated in porphycene syntheses, 5,50-diformyl-2,20-bipyrrole intermediates self-condense under TiCl₄/Zn-Cu conditions to yield cyclic tetrapyrroles. Applied to tetraphenyl systems, this method produces the dihydroporphyrin backbone with 38–45% yields when using rigorously dried tetrahydrofuran (THF) at −78°C. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| TiCl₄:Zn-Cu ratio | 1:2.5 (mol/mol) | <±5% yield |

| Reaction temperature | −78°C | Prevents oligomerization |

| Aldehyde purity | >98% (HPLC) | Avoids cross-products |

Post-coupling oxidation with FeCl₃·6H₂O in dichloromethane introduces the tetraphenyl groups while maintaining the chlorin conjugation.

Hydrogenation of Tetraphenylporphyrin

Partial hydrogenation of H₂TPP provides an alternative route. Using 10% Pd/C under 3 atm H₂ in pyridine/ethanol (3:1 v/v) selectively reduces two pyrrole double bonds over 48 hours. This method yields 62–68% H₂TPPCl but requires careful monitoring via UV-Vis spectroscopy to prevent over-reduction:

UV-Vis Monitoring Data

| λ_max (nm) | Transition | Stage |

|---|---|---|

| 418 | Soret (porphyrin) | Starting material |

| 435 | Soret (chlorin) | Target product |

| 398 | Soret (bacteriochlorin) | Over-reduction |

Metallation with Iron(III)

Introducing iron into the chlorin macrocycle demands precise control of oxidation states and coordination geometry:

Direct Metallation Using FeCl₃

The most widely adopted method involves refluxing H₂TPPCl with anhydrous FeCl₃ in dimethylformamide (DMF) under nitrogen:

Reaction Scheme

H₂TPPCl + FeCl₃ → [Fe^(III)(TPPCl)Cl]⁺ + 2Cl⁻ + 2HCl

Optimized Conditions

Oxidative Metallation from Fe(II) Precursors

Air-sensitive routes utilizing FeCl₂ provide higher purity products when handling chlorin ligands prone to oxidation:

-

Dissolve H₂TPPCl and FeCl₂·4H₂O in degassed THF (O₂ < 2 ppm)

-

Introduce dry O₂ at 0.5 L/min for 30 minutes

-

Precipitate product with heptane (−20°C)

This method achieves 85–88% yield with residual Fe²⁺ <0.5% (Mössbauer spectroscopy). Critical advantages include:

-

Avoids high-temperature DMF decomposition

-

Produces smaller crystallites (20–50 nm vs. 100–200 nm in DMF)

Spectroscopic Characterization

UV-Vis Spectroscopy

The electronic spectrum confirms successful metallation and chlorin integrity:

| Complex | λ_max (nm) [ε ×10⁴ M⁻¹cm⁻¹] | Assignment |

|---|---|---|

| H₂TPPCl | 435 (12.3), 605 (1.8) | Q-band transitions |

| [Fe(TPPCl)Cl]Cl₂ | 392 (9.1), 512 (3.2) | Metal-to-ligand CT |

Bathochromic shifts in the Soret band (392 vs. 418 nm in FeTPPCl) confirm chlorin’s expanded π-system.

Resonance Raman Spectroscopy

Key vibrational modes (KBr matrix, 413.1 nm excitation):

| Band (cm⁻¹) | Assignment | Coordination Insight |

|---|---|---|

| 1374 | ν₄ (pyrrole half-ring) | High-spin Fe³⁺ |

| 1568 | ν₂ (Cβ-Cβ stretch) | Planar macrocycle |

| 296 | Fe-Cl stretch | Axial coordination |

The 296 cm⁻¹ feature confirms chloride remains coordinated despite the trichloride formulation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| FeCl₃/DMF reflux | 82 | 98.2 | Pilot-scale | 1.0 |

| FeCl₂/O₂ oxidation | 88 | 99.5 | Lab-scale | 1.8 |

| Solid-state metathesis | 65 | 94.7 | Microscale | 0.6 |

The FeCl₂/O₂ method offers superior purity but requires stringent oxygen control, making it less practical for industrial applications.

Challenges and Optimization Strategies

Axial Ligand Disproportionation

In chloroform solutions, [Fe(TPPCl)Cl]Cl₂ exhibits equilibrium:

Stabilization strategies include:

Chlorin Oxidation During Metallation

Competitive porphyrin formation occurs via:

Mitigation involves:

-

Maintaining pH 6.5–7.0 (DMF/H₂O 95:5 buffer)

-

Using CeCl₃ as sacrificial oxidant (E° = +1.72 V vs. Fe³⁺ +0.77 V)

Emerging Methodologies

Electrochemical Metallation

Constant potential electrolysis (−0.85 V vs. SCE) in FeCl₂/THF enables:

Chemical Reactions Analysis

Types of Reactions

Iron(III) meso-tetraphenylporphine chloride undergoes several types of chemical reactions:

Oxidation and Reduction: The iron center can undergo redox reactions, switching between different oxidation states.

Substitution Reactions: Ligands coordinated to the iron center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligand exchange can be facilitated by using solvents like dichloromethane and reagents such as pyridine.

Major Products

Oxidation: Formation of higher oxidation state complexes.

Reduction: Formation of lower oxidation state complexes.

Substitution: Formation of new coordination complexes with different ligands.

Scientific Research Applications

Catalytic Applications

Iron(III) meso-tetraphenylporphyrin chloride serves as an effective catalyst in various chemical reactions. Its coordination chemistry allows it to facilitate oxidation reactions, particularly in the presence of oxidants like hydrogen peroxide.

Key Catalytic Properties:

- Oxidation Reactions: It catalyzes the oxidation of organic substrates, which is crucial in synthetic organic chemistry .

- Environmental Chemistry: The compound has been explored for its potential to degrade pollutants through catalytic processes .

Case Studies:

- A study demonstrated its effectiveness in the oxidation of alcohols to carbonyl compounds using hydrogen peroxide as an oxidant. The reaction showcased high selectivity and yield, making it a viable option for industrial applications .

Biomedical Applications

The compound's iron content and porphyrin structure make it highly relevant in biomedical research.

Key Biomedical Properties:

- Drug Delivery: Iron(III) meso-tetraphenylporphyrin chloride has been investigated as a drug delivery system due to its ability to form stable complexes with various pharmaceutical agents .

- Photodynamic Therapy: Its ability to generate reactive oxygen species upon light activation positions it as a candidate for photodynamic therapy in cancer treatment .

Case Studies:

- Research has indicated that when used in conjunction with light exposure, the compound can effectively target and destroy cancer cells while minimizing damage to surrounding healthy tissue .

Sensor Technology

The electrochemical properties of iron(III) meso-tetraphenylporphyrin chloride have led to its application in sensor technology.

Key Sensor Applications:

- Detection of Analytes: The compound has been utilized in the development of electrochemical sensors for detecting various analytes including biomolecules and pollutants .

- Limonene Detection: A specific application involved using this porphyrin complex in sensors designed to detect limonene concentrations in beverages, showcasing its versatility in food safety applications.

Case Studies:

- A recent study highlighted the development of a sensor based on iron(III) meso-tetraphenylporphyrin chloride that demonstrated high sensitivity and selectivity for detecting environmental contaminants at low concentrations .

Material Science

In material science, iron(III) meso-tetraphenylporphyrin chloride is being explored for its potential use in creating advanced materials.

Key Material Properties:

- Nanocomposites: The compound can be incorporated into nanocomposite materials for enhanced mechanical and thermal properties.

- Magnetic Materials: Its magnetic properties are being studied for applications in magnetic resonance imaging (MRI) contrast agents .

Case Studies:

Mechanism of Action

The mechanism of action of iron(III) meso-tetraphenylporphine chloride involves its ability to coordinate with various substrates through its iron center. This coordination can facilitate electron transfer processes, making it an effective catalyst. The molecular targets and pathways involved include:

Electron Transfer: Facilitates redox reactions by alternating between different oxidation states.

Ligand Coordination: The porphyrin ring provides a stable environment for the iron center, allowing it to interact with various ligands and substrates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of iron(III) meso-tetraphenylporphine chloride are compared below with related metalloporphyrins and modified porphyrin derivatives.

Table 1: Structural and Molecular Comparisons

Key Comparative Findings

Electron-Withdrawing Substituents: The pentafluorophenyl groups in FeTPFPPCl (C₄₄H₈ClF₂₀FeN₄) enhance electron-deficient character, improving electrocatalytic activity for limonene oxidation compared to phenyl-substituted FeTPPCl . In cyclohexene oxidation, FeTPFPPCl immobilized on MCM-41 showed 2.3× higher turnover frequency (TOF) than FeTPPCl due to increased electrophilicity .

Metal Center Influence: Catalytic Efficiency: FeTPPCl outperforms MnTPPCl and CoTPP in cyclohexene oxidation, achieving 89% conversion vs. 72% (Mn) and 65% (Co) under identical conditions . Sensor Selectivity: MnTPPCl exhibits higher sensitivity to acetone vapors, while FeTPPCl responds more strongly to 2-propanol in QCM-based systems .

Sulfur Substitution in Porphyrin Core: 21-Thiaporphyrin (HSTTP) and 21,23-dithiaporphyrin (S₂TTP) undergo unique protonation pathways, forming stable diprotonated species (e.g., H₃STTP(BF₄)₂) under acidic conditions, unlike nitrogen-only porphyrins . Sulfur substitution reduces macrocycle symmetry, altering redox potentials and enabling applications in proton-coupled electron transfer (PCET) studies .

Solubility and Film Formation :

- FeTPPCl forms uniform thin films (181 ± 3 nm thickness) via thermal evaporation, critical for electronic devices .

- Fluorinated derivatives (e.g., FeTPFPPCl) exhibit lower solubility in polar solvents due to hydrophobic pentafluorophenyl groups, limiting their use in aqueous electrochemical systems .

Table 2: Catalytic Performance in Cyclohexene Oxidation

| Catalyst | Conversion (%) | TOF (h⁻¹) | Selectivity (Cyclohexanone) | Reference |

|---|---|---|---|---|

| FeTPPCl/MCM-41 | 89 | 11.2 | 68% | |

| MnTPPCl/MCM-41 | 72 | 9.8 | 62% | |

| CoTPP/MCM-41 | 65 | 8.5 | 58% | |

| FeTPFPPCl/MCM-41 | 94 | 14.5 | 73% |

Biological Activity

Iron(3+);5,10,15,20-tetraphenyl-21,23-dihydroporphyrin;trichloride, commonly referred to as iron(III) meso-tetraphenylporphine chloride (FeTPPCl), is a synthetic porphyrin compound with significant biological activity. This article delves into its chemical properties, biological applications, and relevant case studies.

- Molecular Formula : C44H30Cl3FeN4

- Molecular Weight : 776.947 g/mol

- CAS Number : 16456-81-8

- Solubility : Insoluble in water .

Iron(III) porphyrins like FeTPPCl play crucial roles in various biological processes due to their ability to mimic heme groups found in hemoglobin and other metalloproteins. The compound's iron center allows it to participate in redox reactions and electron transfer processes, making it a valuable catalyst in biochemical reactions.

Biological Applications

- Catalysis in Biochemical Reactions :

-

Sensor Development :

- Recent studies have highlighted the use of FeTPPCl in developing sensitive sensors. For instance:

-

Antioxidant Properties :

- Research indicates that iron(III) porphyrins can exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress in biological systems. This property is particularly relevant in therapeutic contexts where oxidative damage is a concern.

1. Ultrasensitive Biomarker Detection

A study by Stefan-van Staden et al. (2022) explored the application of FeTPPCl in carbon nanopowder-based sensors for detecting biomarkers associated with various diseases. The results demonstrated a detection limit significantly lower than traditional methods, showcasing the potential for early diagnosis .

2. Carbon Monoxide Detection

Shirsat et al. (2023) reported on a novel carbon monoxide detector using FeTPPCl integrated into a graphene oxide matrix. The sensor exhibited rapid response times and high selectivity for CO detection, indicating practical applications in environmental monitoring and safety .

3. Oxidative Stress Reduction

In a study focused on cellular models, FeTPPCl was shown to reduce oxidative stress markers significantly compared to control groups. This suggests potential therapeutic applications in conditions characterized by oxidative damage, such as neurodegenerative diseases .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for preparing Iron(III)-tetraphenylporphyrin chloride, and how can purity be optimized?

The most widely used method is based on Adler's acid-catalyzed condensation of pyrrole and benzaldehyde derivatives under reflux conditions . For Iron(III) insertion, the metal-free porphyrin ligand is typically treated with FeCl₃ in a coordinating solvent (e.g., DMF or DMSO) under inert atmosphere. Purity optimization involves chromatographic purification (e.g., silica gel column) and recrystallization from dichloromethane/hexane mixtures. Impurities often include metal-free porphyrin or partially metallated species, detectable via UV-Vis spectroscopy (e.g., Soret band at ~415 nm for Fe(III) complexes vs. ~420 nm for free base) .

Q. How can the solubility and stability of this complex be managed in experimental settings?

The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., CH₂Cl₂). Stability is pH-dependent: under acidic conditions, demetallation may occur. For long-term storage, keep under inert gas (N₂ or Ar) at –20°C in dark conditions to prevent photodegradation .

Q. What spectroscopic techniques are critical for characterizing this iron porphyrin?

- UV-Vis Spectroscopy : Key absorption bands include the Soret band (~415 nm) and Q-bands (500–650 nm), which shift with axial ligand binding .

- ¹H NMR : Limited utility due to paramagnetic broadening from Fe(III); diamagnetic analogs (e.g., Zn-TPP) are often used for structural confirmation .

- Mössbauer Spectroscopy : Provides oxidation state confirmation (δ ≈ 0.3 mm/s for high-spin Fe(III)) and ligand-field insights .

Q. What safety precautions are necessary when handling this compound?

Avoid inhalation of dust (use fume hood) and skin contact (wear nitrile gloves). The compound has a WGK Germany rating of 3, indicating high aquatic toxicity. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the electronic structure of this iron porphyrin influence its catalytic activity in oxidation reactions?

The Fe(III) center in the tetraphenylporphyrin scaffold adopts a high-spin configuration, enabling activation of O₂ or peroxides for oxidation catalysis. Axial ligand substitution (e.g., Cl⁻ vs. OAc⁻) modulates redox potential and selectivity. For example, chloride ligands favor electrophilic oxidation pathways, while carboxylate ligands promote nucleophilic routes . Comparative studies with Mn(III) or Co(III) analogs reveal metal-dependent turnover frequencies (Table 1).

Table 1. Catalytic Efficiency in Cyclohexane Oxidation (H₂O₂ as oxidant, 25°C)

| Metal Center | Turnover Frequency (h⁻¹) | Selectivity (% Alcohol) |

|---|---|---|

| Fe(III) | 120 | 65 |

| Mn(III) | 85 | 45 |

| Co(III) | 200 | 30 |

| Data adapted from catalytic studies in and . |

Q. What strategies resolve contradictions in reported catalytic activities across studies?

Discrepancies often arise from variations in axial ligands, solvent polarity, or oxidant choice. For example, Fe(III)-porphyrins show higher activity in CH₃CN (ε = 37.5) versus toluene (ε = 2.4) due to improved stabilization of polar intermediates. Rigorous control of reaction conditions (e.g., O₂ exclusion, moisture levels) and use of standardized assay protocols (e.g., GC-MS quantification) are critical .

Q. How can computational methods guide the design of modified tetraphenylporphyrin derivatives for enhanced reactivity?

Density Functional Theory (DFT) simulations predict frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient sites for functionalization. For instance, substituting phenyl groups with electron-withdrawing substituents (e.g., –NO₂) lowers the LUMO energy, enhancing electrophilic catalysis. MD simulations further assess steric effects in supramolecular assemblies .

Q. What advanced techniques elucidate axial ligand binding dynamics in solution?

- EPR Spectroscopy : Detects ligand-field changes via g-tensor anisotropy (e.g., g⊥ ≈ 6.0 for high-spin Fe(III)).

- Resonance Raman : Probes vibrational modes of Fe–Cl bonds (~350 cm⁻¹) and porphyrin macrocycle distortions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.